

5-(Trifluoromethyl)pyridazin-3-amine molecular structure

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridazin-3-amine

Cat. No.: B1530515

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An In-depth Technical Guide to **5-(Trifluoromethyl)pyridazin-3-amine**

Foreword

The strategic incorporation of fluorine into bioactive molecules has revolutionized modern drug discovery. The trifluoromethyl group, in particular, serves as a critical substituent for optimizing a compound's metabolic stability, lipophilicity, and binding affinity. When coupled with the pyridazine core, a nitrogen-containing heterocycle prevalent in numerous pharmaceuticals, the resulting scaffold becomes a high-value building block for novel chemical entities. This guide provides a comprehensive technical overview of **5-(Trifluoromethyl)pyridazin-3-amine**, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its molecular architecture, provide a robust synthetic protocol with mechanistic insights, detail characterization methodologies, and explore its potential applications, grounding all claims in authoritative references.

Molecular Structure and Physicochemical Profile

5-(Trifluoromethyl)pyridazin-3-amine (CAS: 1211591-88-6) is a heterocyclic compound featuring a pyridazine ring substituted with a trifluoromethyl group at the 5-position and an amine group at the 3-position.^{[1][2]} This specific arrangement of functional groups imparts a unique set of electronic and steric properties that are highly consequential for its chemical behavior and biological activity.

- **Electronic Effects:** The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This effect significantly lowers the electron density of the pyridazine ring, making it more susceptible to nucleophilic attack and influencing the pKa of the ring nitrogens. Consequently, the exocyclic amine at the 3-position is rendered significantly less basic than typical aromatic amines, which can be a crucial factor in modulating drug-receptor interactions and avoiding off-target effects related to high basicity.
- **Lipophilicity:** The -CF₃ group substantially increases the molecule's lipophilicity (fat-solubility), a key parameter influencing its ability to cross cell membranes and the blood-brain barrier.
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. Its presence can shield adjacent positions on the molecule from oxidative metabolism, thereby prolonging the compound's half-life *in vivo*.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ F ₃ N ₃	[2][3][4]
Molecular Weight	163.10 g/mol	[2][3]
CAS Number	1211591-88-6	[1][2][5]
Appearance	Solid (predicted)	General chemical knowledge
XlogP (predicted)	0.4	[3]
Monoisotopic Mass	163.03574 Da	[3]

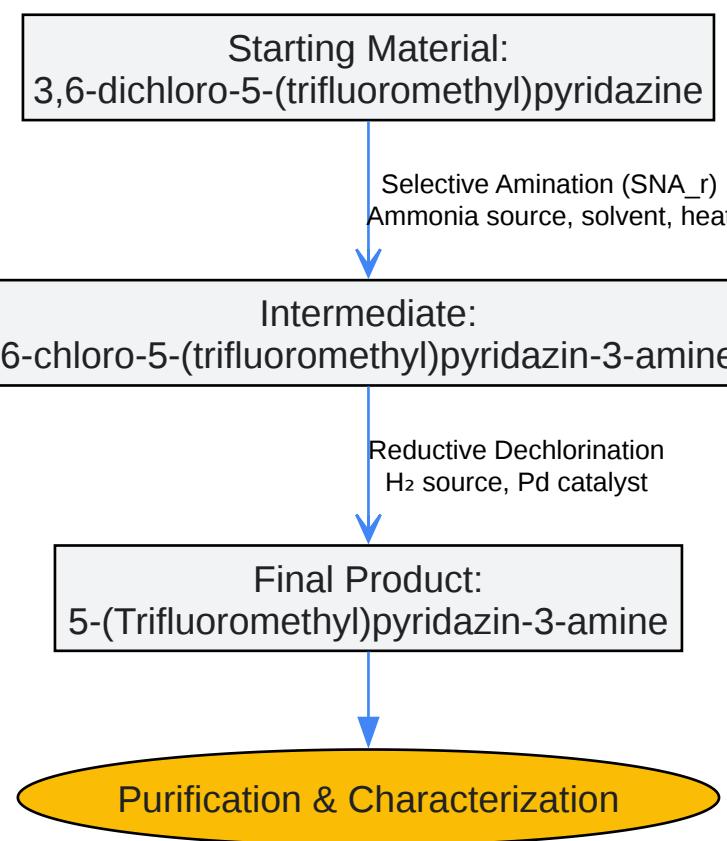
Synthesis and Mechanistic Considerations

The synthesis of **5-(Trifluoromethyl)pyridazin-3-amine** is not commonly detailed in introductory literature but can be achieved through established heterocyclic chemistry

principles. The following protocol outlines a logical and efficient pathway. The causality behind this multi-step synthesis lies in the selective manipulation of functional groups on a pre-functionalized pyridazine core.

Synthetic Workflow Overview

The proposed synthesis begins with a commercially available or readily synthesized dichlorinated pyridazine, proceeds through a selective nucleophilic aromatic substitution (SNAr), and concludes with a reductive dehalogenation.



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Caption: Proposed synthetic workflow for **5-(Trifluoromethyl)pyridazin-3-amine**.

Detailed Experimental Protocol

This protocol is a self-validating system, where the completion of each step is confirmed analytically before proceeding, ensuring high fidelity and yield of the final product.

Materials:

- 3,6-dichloro-5-(trifluoromethyl)pyridazine
- Ammonia (7 N solution in Methanol)
- Palladium on Carbon (10% Pd/C)
- Ammonium formate (HCOONH_4)
- Methanol (MeOH)
- Ethyl Acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Heavy-walled pressure vessel (sealed tube)

Protocol Steps:

- Step 1: Selective Nucleophilic Aromatic Substitution (Amination)
 - Rationale: The electron-deficient nature of the dichloropyridazine ring facilitates SNAr. Ammonia is used as the nucleophile to introduce the required amine group. The reaction is performed in a sealed vessel to maintain the concentration of the volatile ammonia reagent at elevated temperatures required for the reaction.
 - Procedure:
 1. In a heavy-walled pressure vessel, combine 3,6-dichloro-5-(trifluoromethyl)pyridazine (1.0 eq) and a 7 N solution of ammonia in methanol (5.0 eq).
 2. Seal the vessel tightly and heat the mixture to 80-90 °C with vigorous stirring for 12-18 hours.

3. Validation: Monitor the reaction's progress by taking a small aliquot and analyzing it via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material.
 4. Once complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood.
 5. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The crude intermediate, **6-chloro-5-(trifluoromethyl)pyridazin-3-amine**, can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.
- Step 2: Palladium-Catalyzed Reductive Dechlorination
 - Rationale: Catalytic transfer hydrogenation is a safe and effective method for removing the remaining chloro group.^[6] Palladium on carbon is the catalyst of choice for this transformation, and ammonium formate serves as a convenient *in situ* source of hydrogen gas.
 - Procedure:
 1. Dissolve the crude or purified **6-chloro-5-(trifluoromethyl)pyridazin-3-amine** (1.0 eq) in methanol.
 2. To this solution, add ammonium formate (3.0-4.0 eq) followed by 10% Pd/C (0.1 eq).
 3. Heat the mixture to reflux (approx. 65 °C) for 2-4 hours.
 4. Validation: Monitor the reaction by TLC or LC-MS until the chlorinated intermediate is fully consumed.
 5. Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.
 6. Concentrate the filtrate under reduced pressure.
 7. Partition the residue between ethyl acetate and saturated NaHCO₃ solution.

- Separate the organic layer, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the final product.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure requires a suite of analytical techniques.

Spectroscopic Analysis

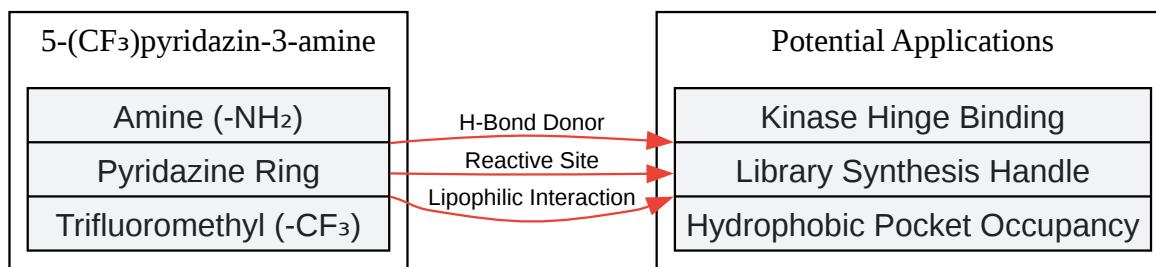
Technique	Expected Observations
^1H NMR	Two distinct signals in the aromatic region for the pyridazine protons, likely appearing as doublets with a small coupling constant. A broad singlet for the two amine (-NH ₂) protons.
^{13}C NMR	Five signals corresponding to the five carbon atoms. The carbon of the -CF ₃ group will appear as a characteristic quartet due to C-F coupling. The carbon attached to the amine group will be shifted downfield.
^{19}F NMR	A single, sharp singlet is expected, as all three fluorine atoms in the -CF ₃ group are chemically equivalent.
Mass Spec (MS)	For ESI+, the protonated molecule [M+H] ⁺ is expected at m/z 164.04302. ^[3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula.
Infrared (IR)	Characteristic N-H stretching bands (two sharp peaks) around 3300-3500 cm^{-1} . Strong C-F stretching bands between 1100-1300 cm^{-1} . Aromatic C=C and C=N stretching in the 1400-1600 cm^{-1} region.

Applications in Research and Development

The combination of a hydrogen-bond-donating amine, a metabolically robust lipophilic group, and an electron-deficient aromatic scaffold makes **5-(Trifluoromethyl)pyridazin-3-amine** a highly attractive building block, particularly in medicinal chemistry.[7][8]

Role in Medicinal Chemistry

- Kinase Inhibitors: The pyridazine core is a well-established "hinge-binding" motif in many kinase inhibitors.[9] The 3-amine group can form critical hydrogen bonds with the kinase hinge region, while the 5-trifluoromethyl group can be directed into hydrophobic pockets to enhance potency and selectivity.
- Agrochemicals: Trifluoromethyl-substituted heterocycles are a cornerstone of modern agrochemicals, including fungicides and herbicides.[7][10] This molecule serves as a potential starting point for the synthesis of new crop protection agents.
- Scaffold for Library Synthesis: The amine group provides a convenient handle for further chemical modification via amide bond formation, reductive amination, or participation in cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for high-throughput screening.



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Caption: Structure-function relationships for drug development applications.

Safety and Handling

While a comprehensive toxicological profile for this specific compound is not widely published, related aminopyridines and fluorinated compounds require careful handling.[11][12]

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
- Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[13]
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
- First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[11]

Conclusion

5-(Trifluoromethyl)pyridazin-3-amine represents a strategically designed molecular scaffold that leverages the beneficial properties of both the pyridazine core and the trifluoromethyl group. Its synthesis is achievable through logical, well-established chemical transformations. The unique electronic and physicochemical properties of this compound make it a valuable building block for the discovery of next-generation pharmaceuticals and agrochemicals. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent chemical tool in their research and development programs.

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